molecular formula C25H32N8O B11179419 2'-(4-ethylpiperazin-1-yl)-4'-methyl-2-(4-phenylpiperazin-1-yl)-4,5'-bipyrimidin-6(1H)-one

2'-(4-ethylpiperazin-1-yl)-4'-methyl-2-(4-phenylpiperazin-1-yl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11179419
M. Wt: 460.6 g/mol
InChI Key: YHIQAUJKENQSKU-UHFFFAOYSA-N
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Description

2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound belonging to the class of n-arylpiperazines These compounds are characterized by the presence of a piperazine ring where the nitrogen atom carries an aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves the condensation of substituted piperazines with pyrimidine derivatives. For instance, one method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE apart is its unique combination of piperazine and pyrimidine rings, which confer distinct chemical and biological properties. Its dual piperazine structure enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C25H32N8O

Molecular Weight

460.6 g/mol

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C25H32N8O/c1-3-30-9-11-32(12-10-30)24-26-18-21(19(2)27-24)22-17-23(34)29-25(28-22)33-15-13-31(14-16-33)20-7-5-4-6-8-20/h4-8,17-18H,3,9-16H2,1-2H3,(H,28,29,34)

InChI Key

YHIQAUJKENQSKU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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